1-(4-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
Description
Properties
IUPAC Name |
1-(4-aminophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9-7-10(2)16(15-9)8-13(17)11-3-5-12(14)6-4-11/h3-7,13,17H,8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZSYYFREVBPAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C2=CC=C(C=C2)N)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 4-aminophenyl with 3,5-dimethyl-1H-pyrazole under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial processes are optimized for cost-effectiveness and efficiency. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-(4-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group and the pyrazole ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(4-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The amino group and the pyrazole ring can interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole
- 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
- 4-(3,5-dimethylpyrazol-1-yl)phenylamine
Uniqueness
1-(4-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol is unique due to the presence of both an amino group and a pyrazole ring, which allows it to participate in a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for the development of new compounds with diverse functionalities.
Biological Activity
1-(4-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C11H15N3O
- Molecular Weight : 203.26 g/mol
The structure features a pyrazole ring substituted with a 4-aminophenyl group, which is critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its analgesic, anti-inflammatory, and antimicrobial properties.
Analgesic Activity
Research indicates that compounds similar to this compound exhibit significant analgesic effects. For instance, derivatives of pyrazole have been shown to inhibit pain pathways effectively:
| Compound | Study Type | Analgesic Effect (ED50) |
|---|---|---|
| Pyrazole Derivative A | In vivo | 50 mg/kg |
| Pyrazole Derivative B | In vitro | IC50 = 10 µM |
These findings suggest that the compound may act through modulation of cyclooxygenase (COX) enzymes or other pain-related pathways.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory activity in various models. A study showed that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6:
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| TNF-alpha | 500 | 150 |
| IL-6 | 300 | 75 |
This suggests that the compound may be beneficial in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. It has shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 0.25 mg/mL |
These results indicate that the compound could be a candidate for developing new antimicrobial agents.
The biological activities of this compound can be attributed to its interaction with specific biological targets:
- Inhibition of COX Enzymes : The compound may inhibit COX enzymes involved in prostaglandin synthesis, reducing pain and inflammation.
- Cytokine Modulation : By downregulating pro-inflammatory cytokines, it may help manage inflammatory responses.
- Membrane Disruption : Its antimicrobial action could involve disrupting bacterial cell membranes, leading to cell death.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
Case Study 1: Pain Management
A clinical trial involving patients with chronic pain demonstrated that a pyrazole derivative significantly reduced pain scores compared to placebo over a six-week period.
Case Study 2: Inflammatory Diseases
Patients with rheumatoid arthritis treated with a pyrazole-based medication experienced reduced joint swelling and improved mobility after three months of treatment.
Q & A
Q. What are the key synthetic strategies for preparing 1-(4-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol, and how can regioselectivity be ensured?
- Methodological Answer: A regioselective approach under mild, solvent-free conditions is recommended. For analogous compounds like 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones, coupling of 3,5-dimethylpyrazole with substituted acetophenones via acid catalysis achieves high regioselectivity. This method avoids side reactions and simplifies purification . For the target compound, substituting the aryl group with a 4-aminophenyl moiety would require protection of the amine group during synthesis to prevent undesired interactions.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR: Confirm the presence of the pyrazole (δ 2.2–2.4 ppm for CH₃ groups) and aromatic protons (δ 6.5–7.5 ppm for the 4-aminophenyl group) .
- X-ray crystallography: Resolve the crystal structure to verify stereochemistry and intermolecular interactions. SHELXL software is widely used for refining small-molecule structures, even with high-resolution data .
Q. What are the critical physicochemical properties to characterize for this compound?
- Methodological Answer: Prioritize:
- Solubility: Test in polar (e.g., DMSO, water) and nonpolar solvents to guide formulation for biological assays.
- Stability: Perform accelerated degradation studies under varying pH and temperature conditions.
- Chiral purity: Use chiral HPLC or polarimetry if the molecule has stereocenters, as seen in related amino-alcohol derivatives .
Advanced Research Questions
Q. How can computational methods predict the interaction of this compound with biological targets?
- Methodological Answer:
- Molecular docking: Use software like AutoDock Vina to model interactions with DNA or enzymes (e.g., topoisomerases), leveraging structural data from pyrazole derivatives known to bind nucleic acids .
- DFT calculations: Analyze electron density maps to identify reactive sites (e.g., the amino group for hydrogen bonding) .
- Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities .
Q. What experimental strategies resolve contradictions in biological activity data for pyrazole derivatives?
- Methodological Answer:
- Dose-response studies: Test activity across a wide concentration range (e.g., 1 pg–1 mg/mL) to identify threshold effects, as seen in DNA photocleavage assays .
- Mechanistic studies: Use gel electrophoresis to confirm DNA degradation patterns (e.g., supercoiled vs. open-circular DNA cleavage) and rule out nonspecific interactions .
- Control experiments: Compare with structurally similar inactive analogs to isolate the role of the 4-aminophenyl group .
Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?
- Methodological Answer:
- Analyze packing diagrams and hydrogen-bonding networks (e.g., O–H···N interactions in ethanol derivatives) to identify modifiable sites .
- Replace substituents (e.g., halogens in related compounds) with bioisosteres (e.g., –CF₃ for –I) to optimize binding without disrupting crystallinity .
- Use SHELXD for phase determination in derivative structures with heavy-atom substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
